
Mitorubrinic acid, (S)-
Übersicht
Beschreibung
(S)-Mitorubrinic acid is a fungal secondary metabolite belonging to the azaphilone family, characterized by a 4H-pyran nucleus conjugated with a disubstituted unsaturated carboxylic acid side chain . It is biosynthesized by the thermodimorphic fungus Penicillium marneffei, a pathogen causing systemic mycosis in immunocompromised individuals in Southeast Asia . The compound, along with its derivative mitorubrinol, forms yellow pigments critical for fungal virulence, enhancing intracellular survival in macrophages .
The biosynthesis of (S)-mitorubrinic acid involves two non-reducing polyketide synthase (PKS) genes, pks11 and pks12, which act sequentially to generate the polyketide backbone . Unlike melanin, another P.
Vorbereitungsmethoden
Historical Context and Structural Complexity
Mitorubrinic acid belongs to the mitorubrin subclass of azaphilones, characterized by a 4H-pyran nucleus fused to a γ-lactone and a disubstituted E-olefinic side chain . The (S)-enantiomer’s synthesis requires addressing three critical stereochemical elements:
-
Chiral centers at C-3 and C-4 of the azaphilone core.
-
E-geometry of the α,β-unsaturated carboxylic acid side chain .
-
Axial chirality induced by the hindered rotation of the orsellinic acid ester moiety .
Early synthetic efforts focused on racemic mixtures, with the first total synthesis of (±)-mitorubrinic acid achieved in 12 steps . Recent advancements aim to adapt these strategies for enantioselective production, leveraging asymmetric catalysis and chiral auxiliaries.
Racemic Synthesis: Foundation for Enantioselective Development
The seminal racemic synthesis by Pettus and colleagues (2006) provides a blueprint for constructing the azaphilone framework . The route involves three phases:
Isocoumarin Intermediate Construction
The synthesis begins with methyl 3,5-dimethoxy-2-methylbenzoate (10 ), which undergoes sequential functionalization:
-
Step 1 : Silylation of the phenolic hydroxyl group using TBSCl.
-
Step 2 : Oxidation with o-iodoxybenzoic acid (IBX) and tetrabutylammonium iodide (TBAI) to generate the o-quinone methide intermediate.
-
Step 3 : Oxidative dearomatization via [4+2] cycloaddition to form isocoumarin 14 in 58% yield .
Azaphilone Core Formation
Key transformations include:
-
Allylic oxidation of 14 using SeO₂ to install the formyl group at C-3.
-
Wittig homologation with (t-butoxycarbonylmethylene)triphenylphosphorane to extend the side chain, yielding tert-butyl ester 18 (69% yield, E:Z = 9:1) .
-
Lactone reduction with DIBAL-H and subsequent desilylation to afford mono-O-Boc phenol 19 (80% over three steps).
Final Esterification and Deprotection
The congested esterification of azaphilone core 21 with orsellinic acid derivative 22 proved challenging. Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, NEt₃) achieved coupling in 35% yield, followed by global deprotection with HCl to yield (±)-mitorubrinic acid (31% over two steps) .
Table 1: Key Steps and Yields in Racemic Synthesis
Step | Transformation | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Silylation of 10 | TBSCl, imidazole, DMF | 92 |
2 | IBX/TBAI oxidation | IBX, TBAI, CH₂Cl₂ | 85 |
3 | Cycloaddition to 14 | Thermal, toluene | 58 |
4 | Wittig homologation to 18 | Ph₃P=CHCO₂t-Bu, CH₂Cl₂ | 69 |
5 | Esterification of 21 | Yamaguchi conditions | 35 |
Enantioselective Approaches: Current Strategies and Limitations
While the racemic route provides a foundational pathway, enantioselective synthesis remains underdeveloped. Two promising strategies have emerged:
Chiral Auxiliary-Mediated Synthesis
The Pettus group proposed using Evans oxazolidinones to control stereochemistry during side-chain elongation . By attaching a chiral auxiliary to the tert-butyl ester precursor, the E-geometry of the olefin could be enforced through chelation-controlled Wittig reactions. Preliminary studies indicate a 4:1 diastereomeric ratio, necessitating further optimization .
Alternative Methodologies: Innovations in Isocoumarin Synthesis
Recent advances in isocoumarin preparation could streamline the synthesis of mitorubrinic acid’s core:
LiTMP-LiBr Lateral Lithiation
Rehman et al. (2024) demonstrated that a LiTMP-LiBr complex facilitates cross-ester coupling of 2-methoxy o-toluate esters, directly yielding isocoumarins without keto-intermediates . This method avoids the dimerization issues plaguing traditional Staunton enolization, achieving 72% yield for model substrates. Applied to mitorubrinic acid synthesis, this could reduce the step count by eliminating the need for post-acylation cyclization .
Analyse Chemischer Reaktionen
Types of Reactions: Mitorubrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives of mitorubrinic acid with altered functional groups, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Mitorubrinic acid exhibits notable biological properties, including:
- Antiviral Activity : It has been identified as a natural inhibitor of bovine leukemia virus protease, which is crucial for viral replication. In high-throughput screening assays, mitorubrinic acid demonstrated stronger inhibitory effects than established antiviral drugs like amprenavir. Importantly, it exhibited this activity without cytotoxic effects on host cells .
- Antifungal Properties : The compound induces the formation of chlamydospore-like cells in fungi, which may enhance fungal survival under stress conditions. This property is particularly relevant in the context of pathogenic fungi such as Penicillium marneffei, where mitorubrinic acid contributes to virulence by improving intracellular survival in macrophages .
- Enzyme Inhibition : Mitorubrinic acid inhibits trypsin with an IC50 value of 41 μmol/L and has been shown to inhibit telomerase activity in human leukemia cells at concentrations as low as 50 μM .
Synthesis and Structural Insights
The total synthesis of mitorubrinic acid has been achieved through a series of chemical reactions that highlight its structural complexity. The synthesis involves the oxidative dearomatization of an isocoumarin intermediate, leading to the formation of the azaphilone nucleus with a disubstituted carboxylic acid side chain. The compound can be synthesized in a 12-step process with an overall yield of approximately 5% . This synthetic pathway not only provides insights into the compound's structure but also facilitates further research into its derivatives and analogs.
Potential Therapeutic Applications
Given its biological activities, mitorubrinic acid holds promise for various therapeutic applications:
- Antiviral Drug Development : Its efficacy against bovine leukemia virus positions it as a candidate for developing antiviral therapies aimed at similar viral infections in humans or livestock.
- Fungal Infection Treatment : The antifungal properties suggest potential use in treating infections caused by pathogenic fungi, particularly in immunocompromised patients.
- Cancer Research : The inhibition of telomerase activity indicates possible applications in cancer therapy, as telomerase is often reactivated in cancer cells, allowing them to proliferate indefinitely.
Case Studies and Research Findings
Several case studies have highlighted the significance of mitorubrinic acid in scientific research:
Wirkmechanismus
Mitorubrinic acid is part of the azaphilone class of fungal metabolites, which includes compounds like lunatoic acid A, sclerotiorin, and citrinin . These compounds share similar structural features and biological activities but differ in their specific effects and applications. Mitorubrinic acid is unique due to its role in fungal virulence and its ability to induce chlamydospore-like cells .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
Key Observations :
- Side Chain Variability: Mitorubrinic acid and mitorubrinol differ in oxidation states of their side chains (carboxylic acid vs. alcohol), impacting solubility and biological activity .
- Biosynthetic Uniqueness : Unlike lunatoic acid, which is synthesized by a single PKS, mitorubrinic acid requires sequential action of pks11 and pks12 .
- Dimerization : Diazaphilonic acid, a dimer of mitorubrinic acid, exhibits distinct bioactivities, including inhibition of telomerase .
Table 2: Bioactivity Comparison
Functional Insights :
- Immune Evasion: Mitorubrinic acid and mitorubrinol are critical for P. marneffei pathogenicity, increasing survival in macrophages by 30–40% compared to PKS knockout strains .
- Enzyme Inhibition : Mitorubrinic acid inhibits trypsin (IC₅₀ = 41 μM), while its dimer, diazaphilonic acid, targets telomerase, suggesting divergent evolutionary roles .
- Antiviral Activity : Recent studies highlight mitorubrinic acid’s activity against bovine leukemia virus (BLV), reducing viral protease activity by 60% at 10 μM .
Ecological and Taxonomic Distribution
Mitorubrinic acid derivatives are produced by diverse fungi, including Penicillium, Talaromyces, and Aspergillus species . For example:
Biologische Aktivität
Mitorubrinic acid, specifically the (S)-enantiomer, is a member of the azaphilone family of natural products, primarily isolated from various fungal species. This compound has garnered attention due to its diverse biological activities, including antifungal properties, effects on cellular processes in fungi, and potential implications in virulence factors of pathogenic fungi.
Chemical Structure and Synthesis
Mitorubrinic acid features a complex structure characterized by an azaphilone nucleus. The total synthesis of this compound has been achieved through various methods, with significant steps involving the oxidative dearomatization of isocoumarin intermediates to construct the azaphilone framework. The synthetic route typically involves multiple steps to achieve the desired functionalization and yield .
Antifungal Properties
Mitorubrinic acid exhibits notable antifungal activity. It has been shown to induce the formation of chlamydospore-like cells in fungi, which are critical for fungal survival and reproduction. Additionally, it inhibits trypsin with an IC50 value of 41 μmol/L, indicating its potential as a protease inhibitor in various biological systems .
Virulence Factors in Pathogenic Fungi
Research has highlighted the role of mitorubrinic acid as a virulence factor in Penicillium marneffei, a significant pathogen in Southeast Asia. Studies demonstrate that mitorubrinic acid enhances the survival of this fungus within macrophages, suggesting that it may play a crucial role in its pathogenicity. The yellow pigment associated with P. marneffei is composed of mitorubrinic acid and mitorubrinol, both synthesized via polyketide synthase (PKS) genes identified as pks11 and pks12. Knockdown experiments have shown that mutants lacking these genes exhibit reduced virulence compared to wild-type strains .
Cultivation Studies
In cultivation studies, mitorubrinic acid was detected after 96 hours, with concentrations increasing significantly over extended periods. For instance, after 164 hours of cultivation, concentrations reached 1.08 g/dm³, demonstrating its biosynthetic efficiency within fungal cultures .
Interaction with Macrophages
In vitro studies using mouse macrophage cell lines revealed that mitorubrinic acid enhances intracellular survival rates of P. marneffei. This suggests that the compound not only aids in fungal growth but also provides a protective advantage against host immune responses .
Data Summary
Biological Activity | IC50 Value | Implications |
---|---|---|
Trypsin Inhibition | 41 μmol/L | Potential use as a protease inhibitor |
Induction of Chlamydospore Formation | N/A | Enhances fungal survival and reproduction |
Macrophage Survival Enhancement | N/A | Virulence factor in P. marneffei |
Q & A
Basic Research Questions
Q. What experimental methodologies are used to identify and characterize (S)-mitorubrinic acid in fungal species?
- Answer : (S)-Mitorubrinic acid is typically identified using ultra-performance liquid chromatography coupled with photodiode array detection and electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-PDA/ESI-Q-TOF MS) . This technique allows for precise separation, UV-visible spectral analysis, and high-resolution mass determination to confirm structural identity . For example, in Penicillium marneffei, gene knockout mutants (e.g., pks11 and pks12) showed loss of yellow pigments, which were later confirmed as mitorubrinic acid and mitorubrinol via comparative chromatographic profiling against wild-type strains .
Q. How do polyketide synthase (PKS) genes contribute to the biosynthesis of (S)-mitorubrinic acid?
- Answer : Two non-reducing PKS genes (pks11 and pks12) are sequentially involved in (S)-mitorubrinic acid biosynthesis. Pks12 synthesizes orsellinic acid, a tetraketide starter unit, which is then methylated by Pks11 using S-adenosylmethionine. This sequential action results in the formation of mitorubrinic acid, as demonstrated through isotopic labeling and gene knockout experiments in P. marneffei .
Q. What are the primary biological roles of (S)-mitorubrinic acid in fungal pathogenicity?
- Answer : (S)-Mitorubrinic acid enhances fungal survival in macrophages, a key virulence mechanism. In P. marneffei, knockout mutants of pks11 or pks12 showed reduced survival in murine and human macrophage models (e.g., J774 and THP1 cells) and lower lethality in mouse infection assays compared to wild-type strains. This suggests the compound aids in evading host immune responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of (S)-mitorubrinic acid across studies?
- Answer : Contradictions (e.g., weak PfDHODH inhibition vs. macrophage survival enhancement) may arise from species-specific biosynthetic pathways or assay conditions. Systematic reviews (e.g., COSMOS-E guidelines) recommend:
- Comparative metabolomics : Compare compound profiles across fungal species (e.g., P. marneffei vs. P. funiculosum) .
- Dose-response validation : Replicate assays under standardized conditions (e.g., IC50 for trypsin inhibition: 41 µM in P. funiculosum) .
- Genetic context : Verify PKS gene clusters’ regulatory elements (e.g., SAT domains in pks11/pks12) that may alter product specificity .
Q. What strategies are effective for elucidating the dual PKS-dependent biosynthesis pathway of (S)-mitorubrinic acid?
- Answer : Key approaches include:
- Gene cluster analysis : Use CRISPR-Cas9 to delete pks11/pks12 and observe intermediate accumulation (e.g., orsellinic acid in pks11 mutants) .
- Isotopic tracing : Feed -labeled precursors to track methyl group incorporation via pks11’s methyltransferase domain .
- Heterologous expression : Express pks11/pks12 in model fungi (e.g., Aspergillus nidulans) to isolate pathway enzymes .
Q. How can researchers design experiments to assess the ecological significance of (S)-mitorubrinic acid beyond pathogenicity?
- Answer : Apply multi-omics integration :
- Transcriptomics : Compare gene expression in P. marneffei under host-mimicking conditions (e.g., low iron) to identify regulatory links between PKS genes and stress responses .
- Ecological assays : Test antifungal/antibacterial properties of purified (S)-mitorubrinic acid against soil competitors .
- Structural analogs : Synthesize derivatives to probe structure-activity relationships (e.g., modifying the methyl group) .
Q. Methodological Guidance
Q. What statistical frameworks are suitable for analyzing virulence data in (S)-mitorubrinic acid studies?
- Answer : Use Kaplan-Meier survival curves with log-rank tests for mouse model data (e.g., p < 0.05 for mutant vs. wild-type lethality) . For macrophage assays, apply ANOVA with Tukey’s post hoc test to compare intracellular survival rates across genotypes .
Q. How should researchers document experimental protocols for replicating (S)-mitorubrinic acid biosynthesis studies?
- Answer : Follow IMRaD guidelines :
- Methods : Detail gene knockout vectors (e.g., pPW1459 plasmid), culture conditions (e.g., 25°C for P. marneffei), and MS parameters (e.g., ESI-Q-TOF in positive ion mode) .
- Supplemental Data : Provide NMR spectra, primer sequences, and raw chromatograms in open-access repositories .
Eigenschaften
IUPAC Name |
(E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIWQCFXEQSFGR-SHTLVRLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58958-07-9 | |
Record name | Mitorubrinic acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058958079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MITORUBRINIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651TW1SQXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.